molecular formula C10H10F2O2 B12093632 2-(3,4-Difluorophenyl)-2-methyl-1,3-dioxolane

2-(3,4-Difluorophenyl)-2-methyl-1,3-dioxolane

Cat. No.: B12093632
M. Wt: 200.18 g/mol
InChI Key: CTUDQXUHOJIWNW-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)-2-methyl-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring substituted with a 3,4-difluorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)-2-methyl-1,3-dioxolane typically involves the reaction of 3,4-difluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include refluxing the mixture in a suitable solvent such as toluene or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include distillation or recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)-2-methyl-1,3-dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(3,4-Difluorophenyl)-2-methyl-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(3,4-difluorophenyl)thiazole
  • 3,4-Difluorophenylboronic acid
  • (2,3-Difluorophenyl)acetic acid

Uniqueness

2-(3,4-Difluorophenyl)-2-methyl-1,3-dioxolane is unique due to its specific dioxolane ring structure and the presence of both a 3,4-difluorophenyl group and a methyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

2-(3,4-difluorophenyl)-2-methyl-1,3-dioxolane

InChI

InChI=1S/C10H10F2O2/c1-10(13-4-5-14-10)7-2-3-8(11)9(12)6-7/h2-3,6H,4-5H2,1H3

InChI Key

CTUDQXUHOJIWNW-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2=CC(=C(C=C2)F)F

Origin of Product

United States

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